molecular formula C3H4BrN3 B6335129 4-Bromo-1H-imidazol-2-amine CAS No. 1211524-33-2

4-Bromo-1H-imidazol-2-amine

Cat. No.: B6335129
CAS No.: 1211524-33-2
M. Wt: 161.99 g/mol
InChI Key: VHKWREJUEXNWAE-UHFFFAOYSA-N
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Description

4-Bromo-1H-imidazol-2-amine is a heterocyclic compound containing an imidazole ring substituted with a bromine atom at the 4-position and an amino group at the 2-position

Safety and Hazards

The safety information for 4-Bromo-1H-imidazol-2-amine includes a GHS07 pictogram and a signal word "Warning" . The hazard statements include H302-H319 .

Future Directions

The future directions in the research of 4-Bromo-1H-imidazol-2-amine and other imidazole compounds involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-imidazol-2-amine typically involves the bromination of 1H-imidazol-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products Formed:

  • Substituted imidazoles
  • Nitro or nitroso derivatives
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

4-Bromo-1H-imidazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Material Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.

    Biological Research: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-imidazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine and amino groups play crucial roles in the binding interactions, often forming hydrogen bonds or participating in halogen bonding with target molecules.

Comparison with Similar Compounds

  • 4-Chloro-1H-imidazol-2-amine
  • 4-Iodo-1H-imidazol-2-amine
  • 4-Fluoro-1H-imidazol-2-amine

Comparison: 4-Bromo-1H-imidazol-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated imidazoles may not be as effective.

Properties

IUPAC Name

5-bromo-1H-imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-2-1-6-3(5)7-2/h1H,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKWREJUEXNWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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